2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenoxy group, a piperidine ring, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.
Coupling with Piperidine: The intermediate is then coupled with 1-methylpiperidine under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Formation of Butanamide:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes, particularly those involving receptor interactions and signal transduction.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various medical conditions.
Industry: The compound is utilized in the development of new materials and chemical products, owing to its unique properties.
Mechanism of Action
The mechanism by which 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular pathways. The exact pathways and targets can vary depending on the context of its use, but typically involve modulation of signal transduction and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
- 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)pentanamide
Uniqueness
Compared to similar compounds, 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide stands out due to its specific structural features, which confer unique reactivity and binding properties. These differences can influence its effectiveness and suitability for various applications, making it a valuable compound for targeted research and industrial use.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-15(21-14-6-4-5-12(17)11-14)16(20)18-13-7-9-19(2)10-8-13/h4-6,11,13,15H,3,7-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJRCUKDSWSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.